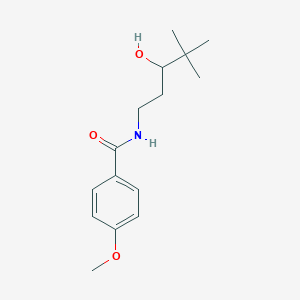

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (3-hydroxy-4,4-dimethylpentylamine) with 4-methoxybenzoyl chloride .

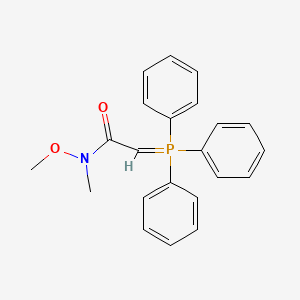

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, a carboxamide group, a methoxy group, and a 3-hydroxy-4,4-dimethylpentyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. For example, under acidic conditions, the amide group might hydrolyze to give 4-methoxybenzoic acid and the corresponding amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might be a solid at room temperature, and it might be soluble in organic solvents .

Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

Research on similar benzamide derivatives emphasizes the significance of understanding the molecular structure and intermolecular interactions. For instance, the study by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide showcased the preparation of the compound and its characterization through NMR, elemental analysis, and X-ray diffraction. The research highlighted how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry, especially the dihedral angles and rotational conformation of aromatic rings, demonstrating the compound's structural and chemical properties Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014.

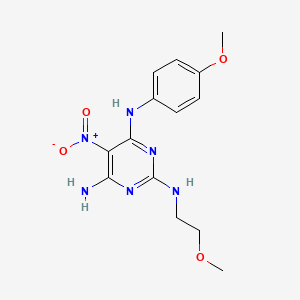

Antibacterial and Antifungal Properties

Another area of interest is the antibacterial and antifungal properties of benzamide derivatives. For example, Haydon et al. (2010) explored the structure−activity relationships of benzamide analogues, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This indicates the potential of N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide analogues in developing new antibacterial agents with optimized drug-like characteristics Haydon, J. Bennett, David R. Brown, et al., 2010.

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives play a crucial role in their application in scientific research. McNicholas et al. (1996) detailed the synthesis of fusarentin methyl ethers, showcasing the acylation and subsequent reactions leading to the desired products. Such methodologies are vital for the creation of novel compounds with potential insecticidal activities, demonstrating the importance of synthetic chemistry in developing new applications for benzamide derivatives McNicholas, T. J. Simpson, N. J. Willett, 1996.

Biosensor Applications

The development of biosensors is another promising application. Karimi-Maleh et al. (2014) developed a highly sensitive biosensor based on a nanocomposite modified electrode for the simultaneous determination of glutathione and piroxicam. This study underscores the potential of benzamide derivatives in enhancing the performance of electrochemical sensors, pointing to their utility in analytical chemistry and diagnostics Karimi-Maleh, Fahimeh Tahernejad-Javazmi, A. Ensafi, et al., 2014.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)13(17)9-10-16-14(18)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBANBOBSVRKFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B2839821.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)

![(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2839829.png)